

In Vitro Synthesis of Crufomate: A Technical Guide for Research Professionals

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Compound of Interest		
Compound Name:	Crufomate	
Cat. No.:	B1669637	Get Quote

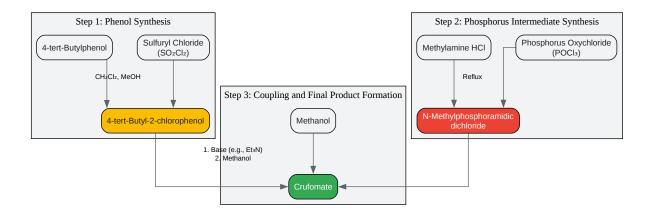
Introduction

Crufomate, chemically known as 4-tert-butyl-2-chlorophenyl methyl methylphosphoramidate, is an organophosphate insecticide.[1] Although its use as a pesticide is now largely considered obsolete, its unique chemical structure and biological activity as an acetylcholinesterase inhibitor make it a compound of interest for toxicological, pharmacological, and drug development research.[1][2] This technical guide provides a comprehensive overview of a plausible in vitro synthesis pathway for Crufomate, designed for laboratory-scale research purposes. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow and mechanistic diagrams to facilitate understanding.

Overall Synthesis Strategy

The synthesis of **Crufomate** can be logically approached via a three-step process. This strategy involves the preparation of two key precursors, 4-tert-butyl-2-chlorophenol and N-methylphosphoramidic dichloride, followed by their sequential coupling with methanol to yield the final product.





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Caption: Overall workflow for the in vitro synthesis of **Crufomate**.

Experimental Protocols Step 1: Synthesis of 4-tert-Butyl-2-chlorophenol

This procedure details the regioselective chlorination of 4-tert-butylphenol to produce the key phenolic intermediate.

Methodology:

- To a solution of 4-tert-butylphenol (40.0 g, 0.27 mol) in dichloromethane (CH₂Cl₂) in a flask maintained at 0°C, add sulfuryl chloride (SO₂Cl₂, 37.5 g, 0.28 mol).
- To this mixture, add methanol (MeOH, 9.0 g, 0.28 mol) at 0°C. Methanol is introduced to stabilize the reaction intermediate.



- After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
- Quench the reaction by adding water (200 mL).
- Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the resulting residue by column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate (50:1) mixture to yield pure 4-tert-butyl-2-chlorophenol.

Quantitative Data for Step 1

Reactant/ Product	Molecular Formula	Molar Mass (g/mol)	Amount (g)	Moles (mol)	Yield (%)	Referenc e
4-tert- Butylphe nol	C10H14O	150.22	40.0	0.27	-	[3]
Sulfuryl Chloride	SO ₂ Cl ₂	134.97	37.5	0.28	-	[3]
Methanol	CH ₄ O	32.04	9.0	0.28	-	[3]

| 4-tert-Butyl-2-chlorophenol | C10H13ClO | 184.66 | 47.0 | 0.25 | 95 | [3] |

Step 2: Synthesis of N-Methylphosphoramidic dichloride

This protocol describes the formation of the phosphorus-containing intermediate from methylamine hydrochloride and phosphorus oxychloride.

Methodology:

• In a flask equipped with a reflux condenser and a gas outlet to neutralize HCl, combine methylamine hydrochloride (1.0 eq) and an excess of phosphorus oxychloride (POCl₃, ~5.0



eq).

- Heat the mixture to reflux and maintain for several hours until the evolution of HCl gas ceases. The reaction progress can be monitored by this evolution.
- After cooling, carefully remove the excess POCI₃ by distillation under reduced pressure.
- The remaining residue, N-methylphosphoramidic dichloride, can be further purified by vacuum distillation. This compound is moisture-sensitive and should be handled under anhydrous conditions.

Quantitative Data for Step 2 (Representative)

Reactant/Pr oduct	Molecular Formula	Molar Mass (g/mol)	Molar Ratio	Typical Yield (%)	Notes
Methylamin e HCl	CH ₆ CIN	67.52	1.0	70-85	Yields are typical for reactions of primary amine hydrochlori des with POCl ₃ .
Phosphorus Oxychloride	POCl₃	153.33	~5.0	-	Used in excess as both reactant and solvent.

| N-Methylphosphoramidic dichloride | CH_4Cl_2NOP | 147.92 | - | - | Final product; yield is dependent on purification efficiency. |

Step 3: Synthesis of Crufomate

This final step involves the sequential coupling of the two synthesized intermediates with methanol in the presence of a base to scavenge the HCl byproduct.



Methodology:

- Dissolve 4-tert-butyl-2-chlorophenol (1.0 eq) in a dry, inert solvent such as anhydrous diethyl ether or toluene in a flask under a nitrogen atmosphere.
- Add an equivalent of a non-nucleophilic base, such as triethylamine (Et₃N, 1.0 eq), to the solution.
- Cool the mixture in an ice bath (0°C) and slowly add a solution of N-methylphosphoramidic dichloride (1.0 eq) in the same solvent.
- Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
- In a separate flask, prepare a solution of anhydrous methanol (1.1 eq) and triethylamine (1.1 eq) in the same anhydrous solvent.
- Cool the primary reaction mixture back to 0°C and slowly add the methanol/triethylamine solution.
- Allow the reaction to proceed at room temperature overnight.
- Filter the reaction mixture to remove the triethylamine hydrochloride salt precipitate.
- Wash the filtrate with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product via column chromatography on silica gel to obtain pure Crufomate.

Quantitative Data for Step 3 (Representative)



Reactant/Pr oduct	Molecular Formula	Molar Mass (g/mol)	Molar Ratio	Typical Yield (%)	Notes
4-tert-Butyl- 2- chlorophen ol	C10H13CIO	184.66	1.0	-	From Step 1.
N- Methylphosp horamidic dichloride	CH4Cl2NOP	147.92	1.0	-	From Step 2.
Methanol	CH ₄ O	32.04	1.1	-	Must be anhydrous.
Triethylamine	C6H15N	101.19	2.1	-	Acts as an HCI scavenger.

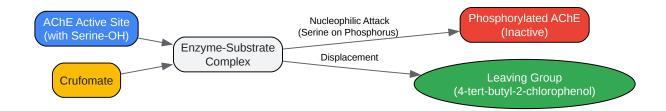
| Crufomate | $C_{12}H_{19}CINO_3P$ | 291.71 | - | 50-70 | Yields for phosphoramidate synthesis can vary based on conditions and purification. |

Mechanism of Action: Acetylcholinesterase Inhibition

Crufomate, like other organophosphates, exerts its primary biological effect by irreversibly inhibiting the enzyme acetylcholinesterase (AChE).[2][4] This enzyme is critical for terminating nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.[5] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in hyperstimulation of nicotinic and muscarinic receptors and subsequent toxic effects.[6]

The mechanism involves the organophosphate acting as a substrate mimic. The phosphorus atom is attacked by a nucleophilic serine residue in the active site of AChE. This results in the formation of a stable, covalent phosphoserine bond and the displacement of the 4-tert-butyl-2-chlorophenol leaving group.[5] The resulting phosphorylated enzyme is extremely slow to hydrolyze, effectively rendering it inactive.





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Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Crufomate.

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